Nintedanib esylate

描述

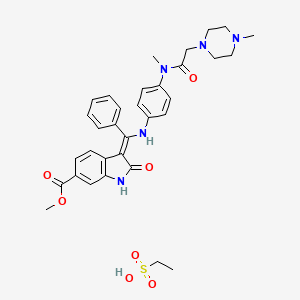

Structure

3D Structure of Parent

属性

IUPAC Name |

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMRDZZRAFJOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215873 | |

| Record name | Nintedanib esylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656247-18-6 | |

| Record name | Nintedanib esylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nintedanib esylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NINTEDANIB ESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Physical Properties of Nintedanib Esylate

For Researchers, Scientists, and Drug Development Professionals

Nintedanib esylate, the ethanesulfonate salt of nintedanib, is a small molecule tyrosine kinase inhibitor.[1][2] It is utilized in the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small-cell lung cancer, and other fibrosing interstitial lung diseases.[3][4] The therapeutic efficacy of nintedanib is rooted in its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in angiogenesis and fibrosis.[1][3] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a bright yellow, crystalline powder.[5][6] Its physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value |

| Chemical Name | Methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate ethanesulfonate[7] |

| Molecular Formula | C₃₁H₃₃N₅O₄・C₂H₆O₃S[8][9] |

| Molecular Weight | 649.76 g/mol [8][9] |

| CAS Number | 656247-18-6[9] |

| Appearance | Bright yellow powder[5] |

| Melting Point | >233°C (with decomposition)[5]; a range of 244-251°C has also been reported[6] |

| Solubility | - Water: Soluble. A saturated solution has a concentration of 2.8 mg/mL with a pH of 5.7. Solubility is strongly pH-dependent, increasing at acidic pH (<3).[5][10]- Organic Solvents: Highest solubility in methanol and N-methylpyrrolidone.[5][10]- Co-solvents: Best solubility in propylene glycol.[5][10]- DMSO: 25 g/L[6]; 101 mg/mL (155.44 mM)[11] |

| pKa | Strongest Basic: 7.23; Strongest Acidic: 10.86 (Predicted by Chemaxon)[3][7] |

| Partition Coefficient | - Log P (n-octanol/water) of free base: 3.6[5]- Log D (apparent partition coefficient): 3.0 at pH 7.4; ≤ 1 for pH < 5[5][10] |

| Crystal Structure | This compound hemihydrate crystallizes in the triclinic space group P-1.[12] |

| Hygroscopicity | Information on hygroscopicity is not extensively detailed in the provided search results, but the existence of a hemihydrate form suggests it can absorb water.[12] |

| Stability | The active substance is sensitive to extreme oxidative conditions and high temperatures. It is considered photostable. |

Experimental Protocols

The determination of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound follows standardized methodologies, often guided by pharmacopeias.

1. Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[13]

-

Apparatus: A melting point apparatus with a heating block (e.g., metal block), a high-accuracy thermometer or temperature sensor, and glass capillary tubes (typically 0.8-1.2 mm internal diameter).[14]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[14] The packing should be compact.

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The apparatus is heated at a controlled rate. For a preliminary, approximate measurement, a faster heating rate (e.g., 10°C/min) can be used.[13]

-

For an accurate determination, the temperature is brought to about 5°C below the expected melting point.[14]

-

The heating rate is then reduced to a constant rate, typically 1°C/min, as specified by most pharmacopeias.[15]

-

The temperatures are recorded at the onset of melting (the point at which the substance begins to collapse) and at the completion of melting (the "clear point," where no solid remains).[14] The range between these two temperatures is the melting range.

-

2. Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Materials: this compound, selected solvent (e.g., water, pH-adjusted buffers, organic solvents), flasks, a constant temperature shaker or agitator, and an analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, the suspension is allowed to stand to let undissolved solids settle.

-

A sample of the supernatant is carefully withdrawn and filtered (using a filter that does not adsorb the compound) to remove any undissolved particles.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as RP-HPLC with UV detection.[16] This concentration represents the solubility of the compound in that solvent at that temperature.

-

3. Purity and Assay Determination (RP-HPLC Method)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for assessing the purity and quantifying the amount of this compound.[17][18]

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

-

Chromatographic Conditions (Example):

-

Column: A C18 column (e.g., YMC Triart C18, 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[18][19]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile.[17][18] For instance, a mobile phase of phosphate buffer (pH 2.8) and acetonitrile (48:52 v/v) has been reported.[17]

-

Flow Rate: Typically around 1.0 mL/min.[16]

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.[18]

-

Detection: UV detection at a wavelength where this compound has significant absorbance, such as 287 nm.[16]

-

-

Procedure:

-

Standard Preparation: A standard solution of known concentration of this compound is prepared in a suitable solvent.

-

Sample Preparation: A sample of the test material is accurately weighed and dissolved in the same solvent to a known concentration.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Quantification: The purity and assay are calculated by comparing the peak area of the nintedanib peak in the sample chromatogram to that of the standard chromatogram. Impurities are identified as separate peaks and their percentage can be determined based on their area relative to the main peak.

-

Mechanism of Action and Signaling Pathways

Nintedanib is a multi-targeted inhibitor that competitively binds to the ATP-binding pocket of several receptor tyrosine kinases, thereby blocking intracellular signaling.[1][10] The primary targets are:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

-

Fibroblast Growth Factor Receptors (FGFR 1-3)

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β) [4]

Inhibition of these receptors disrupts downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for the proliferation, migration, and survival of fibroblasts and endothelial cells.[20] This action reduces fibrosis and angiogenesis.[1][20] Additionally, nintedanib inhibits non-receptor tyrosine kinases like Src, Lck, and Lyn.[3]

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream signaling.

Caption: A typical workflow for purity and assay analysis of Nintedanib by RP-HPLC.

References

- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C33H39N5O7S | CID 135476717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 5. This compound | 656247-18-6 [chemicalbook.com]

- 6. Nintedanib - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound - Analytica Chemie [analyticachemie.in]

- 9. scbt.com [scbt.com]

- 10. tga.gov.au [tga.gov.au]

- 11. This compound | VEGFR | FGFR | PDGFR | TargetMol [targetmol.com]

- 12. cambridge.org [cambridge.org]

- 13. thinksrs.com [thinksrs.com]

- 14. thinksrs.com [thinksrs.com]

- 15. mt.com [mt.com]

- 16. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. Development and validation of this compound RP-HPLC method [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. publications.ersnet.org [publications.ersnet.org]

Nintedanib Esylate's Core Mechanism in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nintedanib esylate, a multi-targeted tyrosine kinase inhibitor, represents a significant advancement in the therapeutic landscape for fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF). Its efficacy lies in the simultaneous blockade of key signaling pathways implicated in the pathogenesis of fibrosis. This technical guide provides an in-depth exploration of nintedanib's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.

Molecular Targets and Inhibitory Profile

Nintedanib functions as a competitive inhibitor at the ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby preventing their autophosphorylation and the initiation of downstream signaling cascades.[1][2] Its primary targets are the receptors for vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF).[3] Additionally, it exhibits inhibitory activity against non-receptor tyrosine kinases such as Src.[2]

Quantitative Data: Kinase Inhibition

The inhibitory potency of nintedanib against its principal targets has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 34[4] |

| VEGFR-2 | 13[4] |

| VEGFR-3 | 13[4] |

| FGFR-1 | 69[4] |

| FGFR-2 | 37[4] |

| FGFR-3 | 108[4] |

| PDGFRα | 59[4] |

| PDGFRβ | 65[4] |

| Flt-3 | 26[5] |

| Src | 156 |

| Lck | 22[2] |

| Lyn | 195 |

Table 1: In vitro IC50 values of nintedanib against key receptor and non-receptor tyrosine kinases.

Core Anti-Fibrotic Mechanisms

The therapeutic effect of nintedanib in fibrosis stems from its multifaceted impact on the key cellular players and signaling pathways driving the fibrotic process.

Inhibition of Fibroblast Proliferation and Migration

Fibroblasts are central to the development of fibrosis, and their excessive proliferation and migration lead to the accumulation of extracellular matrix (ECM). Nintedanib effectively curtails these processes.

-

Inhibition of Proliferation: In response to stimulation by growth factors like PDGF, FGF, and VEGF, lung fibroblasts from IPF patients exhibit a significant pro-proliferative effect.[6] Nintedanib has been shown to inhibit this proliferation in a concentration-dependent manner.[7] At a concentration of 70 nM, which is achievable with standard clinical dosing, nintedanib inhibited PDGF-stimulated proliferation of IPF human lung fibroblasts by 65% and serum-stimulated proliferation by 22%.[7]

-

Inhibition of Migration: Nintedanib also impedes fibroblast migration. In scratch wound healing assays, TGF-β1 treatment significantly accelerates wound closure by promoting fibroblast migration.[8] Pre-treatment with nintedanib abrogates this effect, demonstrating its ability to suppress the migratory capacity of fibroblasts.[8]

Attenuation of Myofibroblast Differentiation

The differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA), is a critical step in fibrosis as myofibroblasts are the primary source of excessive ECM deposition. Nintedanib has been demonstrated to prevent this transdifferentiation.[8] It achieves this by downregulating the expression of key pro-fibrotic markers, including α-SMA and the transcription factor Snail, at both the mRNA and protein levels.[8]

Reduction of Extracellular Matrix Deposition

A hallmark of fibrosis is the excessive accumulation of ECM components, particularly collagen. Nintedanib interferes with this process at multiple levels.

-

Inhibition of Collagen Secretion: Transforming growth factor-beta (TGF-β) is a potent stimulator of collagen secretion by fibroblasts.[9] High concentrations of nintedanib (1 µM) have been shown to significantly prevent TGF-β-induced collagen secretion in fibroblasts from both IPF patients and non-fibrotic controls.[9]

-

Modulation of Matrix Metalloproteinases (MMPs) and their Inhibitors (TIMPs): Nintedanib has been observed to enhance the expression of pro-MMP-2, an enzyme involved in the degradation of ECM, while inhibiting the expression of its inhibitor, TIMP-2.[6] This dual action suggests that nintedanib may also promote the degradation of the existing fibrotic matrix.

Quantitative Data: Cellular Effects

| Cellular Process | Stimulus | Cell Type | Nintedanib Concentration | Effect |

| Proliferation | PDGF | IPF Human Lung Fibroblasts | 70 nM | 65% inhibition[7] |

| Proliferation | Fetal Calf Serum | IPF Human Lung Fibroblasts | 70 nM | 22% inhibition[7] |

| Collagen Secretion | TGF-β1 | IPF Human Lung Fibroblasts | 1 µM | Significant prevention[9] |

| Collagen Secretion | TGF-β1 | Non-fibrotic Human Lung Fibroblasts | 1 µM | Significant prevention[9] |

Table 2: Summary of the in vitro effects of nintedanib on key cellular processes in fibrosis.

Modulation of Key Signaling Pathways

Nintedanib exerts its anti-fibrotic effects by intercepting critical intracellular signaling cascades downstream of its target receptors.

PDGF, FGF, and VEGF Signaling

By blocking the activation of PDGFR, FGFR, and VEGFR, nintedanib inhibits the downstream signaling pathways that promote fibroblast proliferation, migration, and survival.[2] These pathways include the Ras-MEK-ERK and the PI3K-Akt signaling cascades.[2]

References

- 1. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biovendor.com [biovendor.com]

- 8. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Nintedanib Esylate: A Comprehensive Technical Guide to Target Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor (TKI) that functions as a multi-targeted agent against key receptors implicated in angiogenesis and fibrosis.[1][2] Initially developed as an anti-cancer agent, its efficacy in inhibiting pathways involved in fibroblast proliferation and extracellular matrix deposition has led to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[3][4] This technical guide provides an in-depth overview of the target receptor binding affinity of Nintedanib esylate, detailing its interaction with various kinases, the experimental protocols used to determine these affinities, and the signaling pathways it modulates.

Core Mechanism of Action

Nintedanib competitively binds to the intracellular adenosine triphosphate (ATP) binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[3][5] This binding action inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling cascades that are crucial for the proliferation, migration, and transformation of fibroblasts and endothelial cells.[1][5] The primary targets of Nintedanib are the vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1] Additionally, it has been shown to inhibit other kinases such as Fms-like tyrosine kinase-3 (Flt-3), Lymphocyte-specific protein tyrosine kinase (Lck), Lyn, and Src.[1][5]

Target Receptor Binding Affinity

The inhibitory activity of Nintedanib has been quantified against a range of kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter for its potency. The following tables summarize the reported IC50 values for Nintedanib against its principal targets.

Table 1: Nintedanib IC50 Values for Primary RTK Targets

| Target Receptor | IC50 (nM) |

| VEGFR1 | 34[5] |

| VEGFR2 | 13[6] |

| VEGFR3 | 13[6] |

| FGFR1 | 69[5] |

| FGFR2 | 37[5] |

| FGFR3 | 108[5] |

| PDGFRα | 59[5] |

| PDGFRβ | 65[5] |

Table 2: Nintedanib IC50 Values for Other Kinase Targets

| Target Kinase | IC50 (nM) |

| Flt-3 | 26[5] |

| Lck | Data not consistently reported in nM |

| Lyn | Data not consistently reported in nM |

| Src | Data not consistently reported in nM |

Note: While Lck, Lyn, and Src are established targets, specific IC50 values from standardized enzymatic assays are not as consistently reported in the public domain as those for the primary RTKs.

A broader kinase screen revealed that at a concentration of 100 nM, nintedanib bound to 50 kinases. At therapeutically relevant concentrations (approximating the maximum plasma concentration or Cmax of 64 nM), nintedanib is projected to bind to 44 kinases.[7]

Signaling Pathways Modulated by Nintedanib

Nintedanib's therapeutic effects are a consequence of its ability to simultaneously inhibit multiple signaling pathways crucial for pathogenesis in fibrosis and cancer.

Nintedanib's inhibition of key receptor tyrosine kinases.

Experimental Protocols

The binding affinities and inhibitory activities of Nintedanib are determined through a variety of in vitro and cell-based assays. Below are generalized methodologies for key experiments.

Kinase Activity Assays (Enzymatic Assays)

These assays directly measure the ability of Nintedanib to inhibit the enzymatic activity of purified kinases.

Workflow for a typical in vitro kinase activity assay.

Methodology:

-

Reagents: Purified recombinant kinase, a generic tyrosine kinase substrate (e.g., poly-Glu,Tyr), ATP (often radiolabeled with ³³P or in a system with a phosphospecific antibody), and serially diluted Nintedanib.

-

Assay Plate Preparation: The kinase, substrate, and Nintedanib are pre-incubated in a multi-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by measuring incorporated radioactivity or through an ELISA-based method using a phosphospecific antibody.

-

Data Analysis: The percentage of inhibition for each Nintedanib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Receptor Phosphorylation Assays

These assays assess the ability of Nintedanib to inhibit the autophosphorylation of its target receptors within a cellular context.

Workflow for a cell-based receptor phosphorylation assay.

Methodology:

-

Cell Culture: Cells endogenously expressing or engineered to overexpress the target receptor (e.g., human umbilical vein endothelial cells for VEGFR2) are cultured.

-

Serum Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Nintedanib.

-

Ligand Stimulation: The specific ligand for the receptor of interest (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor autophosphorylation.

-

Cell Lysis and Analysis: Cells are lysed, and the levels of phosphorylated receptor are quantified using methods such as ELISA with a phosphospecific antibody or by Western blotting.[5]

-

Data Analysis: The inhibition of receptor phosphorylation at different Nintedanib concentrations is used to calculate the IC50 value.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR, FGFR, and PDGFR, as well as other kinases involved in pathological angiogenesis and fibrosis. Its mechanism of action, centered on the competitive inhibition of ATP binding and subsequent blockade of downstream signaling, is well-supported by extensive in vitro and cell-based assay data. The compilation of its binding affinities and an understanding of the experimental methodologies used to determine them are crucial for ongoing research and the development of novel therapeutic strategies. The provided data and diagrams serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. researchgate.net [researchgate.net]

Crystalline structure of Nintedanib esylate

An In-Depth Technical Guide on the Crystalline Structure of Nintedanib Esylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib, an indolinone derivative, is a small molecule tyrosine kinase inhibitor (TKI) utilized in the treatment of idiopathic pulmonary fibrosis (IPF), non-small cell lung cancer (NSCLC), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases with a progressive phenotype.[1][2][3][4] It is commercially available as its ethanesulfonate (esylate) salt. The therapeutic efficacy of nintedanib stems from its ability to competitively bind to the intracellular adenosine triphosphate (ATP) binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][5] This action blocks downstream signaling cascades, thereby inhibiting the proliferation, migration, and survival of fibroblasts, which are key mediators in the pathogenesis of fibrotic diseases.[1][6]

The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, are critical as they influence solubility, stability, and bioavailability. This compound can exist in various solid forms, including crystalline polymorphs, hydrates, and amorphous forms.[7][8] Understanding the specific crystalline structure is paramount for drug development, formulation, and ensuring consistent product quality and performance. This guide provides a detailed overview of the known crystalline structures of nintedanib and its esylate salt, the experimental methods used for their characterization, and the molecular pathways it targets.

Crystalline Forms and Solid-State Characterization

The solid state of nintedanib and its esylate salt has been the subject of several crystallographic studies. Different polymorphic and hydrated forms have been identified, each with unique physicochemical properties.

This compound Hemihydrate

Recent studies have provided a detailed crystal structure of this compound hemihydrate.[4][9][10] This form crystallizes in the triclinic space group P-1. The crystal structure is characterized by extensive hydrogen bonding, with the water molecule forming medium-strength O–H⋯O hydrogen bonds to an esylate anion.[4][9]

Polymorphic Forms of Nintedanib (Free Base)

A patent has disclosed at least two crystalline forms of the nintedanib free base, designated as Form-M1 and Form-M2.[7]

Amorphous this compound

In addition to crystalline forms, an amorphous form of this compound has been prepared.[7] Amorphous forms are characterized by the absence of a long-range ordered crystal lattice, which can lead to enhanced solubility and bioavailability.[8][11] Solid dispersions of amorphous this compound have been developed to improve its dissolution profile.[7][11][12]

Data Summary

The crystallographic and analytical data for the known solid forms of nintedanib and this compound are summarized below.

Table 1: Crystallographic Data for this compound Hemihydrate

| Parameter | Value | Reference |

| Formula | (C₃₁H₃₃N₅O₄)(C₂H₅O₃S)(H₂O)₀.₅ | [9] |

| Crystal System | Triclinic | [9][13] |

| Space Group | P-1 (#2) | [9][13] |

| a (Å) | 11.5137(1) | [9][13] |

| b (Å) | 16.3208(4) | [9][13] |

| c (Å) | 19.1780(5) | [9][13] |

| α (°) | 69.0259(12) | [9][13] |

| β (°) | 84.4955(8) | [9][13] |

| γ (°) | 89.8319(6) | [9][13] |

| Volume (ų) | 3347.57(3) | [9][13] |

| Z | 4 | [9] |

| Temperature (K) | 295 | [9] |

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks (°2Θ)

| Form | Characteristic Peaks (°2Θ ± 0.2°) | Reference |

| Nintedanib Base Form-M1 | 8.3, 11.7, 12.7, 14.7, 15.5, 18.8, 19.4, 20.4, 21.7 | [7] |

| Nintedanib Base Form-M2 | 6.2, 6.9, 11.3, 16.8, 17.3, 18.9, 21.5, 22.5 | [7] |

| Nintedanib Nanosuspension | 6.22, 8.88, 12.04, 17.42, 20, 23.16 | [14] |

| Nintedanib Glutarate Form APO-I | 10.1, 11.0, 12.9, 15.1, 17.4, 18.0, 19.5, 20.2 | [15] |

| Nintedanib Acesulfamate Form APO-I | 10.9, 12.3, 12.9, 14.6, 17.2, 18.1, 20.9, 21.4 | [15] |

| Nintedanib Diacesulfamate | 6.4, 7.9, 12.0, 12.8, 13.3, 14.6, 17.1, 19.3 | [15] |

Table 3: Thermal Analysis Data

| Form | Technique | Key Observations | Reference |

| Nintedanib Base Form-M1 | DSC | Endotherm peaks at ~129.53 °C and ~247.87 °C | [7] |

| Nintedanib Base Form-M2 | DSC | Endotherm peaks at ~150.04 °C and ~250.91 °C | [7] |

Experimental Protocols

The characterization of this compound's solid forms relies on several key analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying and characterizing crystalline materials.

-

Objective: To obtain a diffraction pattern unique to the crystalline form, providing information on its structure and phase purity.

-

Instrumentation: A powder diffractometer, such as a BRUKER D-8 Discover, equipped with a goniometer and a detector (e.g., Lynx Eye) is used.[7] For higher resolution, synchrotron radiation sources are employed.[9][13]

-

Sample Preparation: The sample is finely ground and placed on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu-Kα, λ = 1.5418 Å, though other wavelengths like 0.459744 Å are used in synchrotron setups). The intensity of the diffracted X-rays is measured as a function of the diffraction angle 2Θ.[7][9]

-

Typical Instrument Settings:

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point, glass transition, and phase transitions.

-

Objective: To determine the thermal events associated with a specific solid form, which are indicative of its physical state (crystalline or amorphous) and stability.

-

Instrumentation: A differential scanning calorimeter, for example, a DSC Q1000 V9.9 Build 303.[7]

-

Procedure: A small, weighed amount of the sample (typically 2-6 mg) is placed in an aluminum pan and heated at a constant rate alongside an empty reference pan.[16] The difference in heat flow required to maintain both pans at the same temperature is measured.

-

Output: A thermogram plotting heat flow versus temperature, where endothermic (melting) and exothermic (crystallization) events appear as peaks.

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature.

-

Objective: To assess the thermal stability and determine the presence of volatile components like water (in hydrates) or residual solvents.

-

Procedure: The sample is placed in a high-precision balance within a furnace. The mass of the sample is continuously monitored as the temperature is increased at a controlled rate.

-

Output: A thermogram showing the percentage of weight loss versus temperature. This is particularly useful for quantifying the water content in hydrates like this compound hemihydrate.[7]

Mechanism of Action

Nintedanib is a multi-targeted TKI that inhibits key pathways involved in the pathogenesis of fibrosis and angiogenesis.[2] Its primary targets are the receptor tyrosine kinases:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) [1][17]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β) [1][17]

By competitively inhibiting the ATP-binding sites of these receptors, nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][6] This blockade results in the inhibition of fibroblast proliferation, migration, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix deposition. The inhibition of these pathways ultimately attenuates the progression of fibrosis.[6]

Visualization of Nintedanib's Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by Nintedanib.

Caption: Nintedanib inhibits key growth factor signaling pathways.

References

- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Powder X-ray diffraction of this compound hemihydrate, (C31H33N5O4)(C2H5O3S)(H2O)0.5 | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. WO2017077551A2 - An amorphous this compound and solid dispersion thereof - Google Patents [patents.google.com]

- 8. Enhanced oral bioavailability of this compound with nanostructured lipid carriers by lymphatic targeting: In vitro, cell line and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cambridge.org [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation, Characterization and Evaluation of Nintedanib Amorphous Solid Dispersions with Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of nintedanib nanosuspension for inhaled treatment of experimental silicosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20230093124A1 - Salts of Nintedanib and Crystalline Forms Thereof - Google Patents [patents.google.com]

- 16. Optimization and Appraisal of Nintedanib-Loaded Mixed Polymeric Micelles as a Potential Nanovector for Non-Invasive Pulmonary Fibrosis Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

The Pharmacokinetic Profile of Nintedanib Esylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of nintedanib esylate, a potent small molecule tyrosine kinase inhibitor. The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this compound.

Executive Summary

Nintedanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in modulating signaling pathways involved in angiogenesis and fibrosis.[1][2] A thorough understanding of its pharmacokinetic properties is paramount for its effective and safe use in clinical practice. This document details the absorption, distribution, metabolism, and excretion (ADME) of nintedanib, supported by quantitative data from both preclinical and clinical investigations. It also outlines the experimental methodologies employed in key studies and provides visual representations of relevant biological pathways and experimental workflows.

Pharmacokinetic Properties

Nintedanib exhibits a pharmacokinetic profile characterized by low oral bioavailability, high plasma protein binding, and extensive metabolism.[3][4] Its pharmacokinetics are dose-proportional within the therapeutic range.[1][2]

Absorption and Bioavailability

Following oral administration, nintedanib is absorbed with time to maximum plasma concentration (Tmax) typically observed between 2 to 4 hours.[3][5] The absolute bioavailability of nintedanib is low, approximately 4.7% in healthy volunteers, which is attributed to significant first-pass metabolism and the effects of the P-glycoprotein (P-gp) transporter.[3][5]

The presence of food increases the exposure to nintedanib. Co-administration with a high-fat, high-calorie meal has been shown to increase the maximum plasma concentration (Cmax) by approximately 15% and the area under the curve (AUC) by about 20%.[1] Therefore, it is recommended that nintedanib be taken with food.[1]

Distribution

Nintedanib is highly bound to plasma proteins, primarily albumin, with a bound fraction of approximately 98% in humans.[1] Preclinical studies in mice and rats show similarly high plasma protein binding of over 97%, while in monkeys, it is between 91-93%.[1] The volume of distribution at steady-state (Vss) is high, around 1050 L in humans, indicating extensive distribution into tissues.[5] Preclinical data from rats following administration of radiolabelled nintedanib confirmed wide distribution into most tissues, with the notable exception of the central nervous system.[1]

Metabolism

The primary metabolic pathway for nintedanib is hydrolytic cleavage by esterases, mainly Carboxylesterase 1 (CES1), to its free acid moiety, BIBF 1202.[6][7] This is followed by glucuronidation of BIBF 1202 by UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, to form BIBF 1202 glucuronide.[1][6] A minor metabolic pathway involves cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which accounts for about 5% of its metabolism.[1][8] The major metabolites, BIBF 1202 and its glucuronide, are considered pharmacologically inactive.[5]

Excretion

Nintedanib and its metabolites are primarily eliminated via fecal/biliary excretion.[3] Following a single oral dose of radiolabelled nintedanib, approximately 93.4% of the dose was recovered in the feces, with less than 1% being excreted in the urine.[1][5] The terminal elimination half-life of nintedanib is in the range of 10 to 15 hours.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Human Pharmacokinetic Parameters of Nintedanib

| Parameter | Value | Reference |

| Absolute Bioavailability | ~5% (fed) | [5] |

| Tmax (Time to Peak Concentration) | 2 - 4 hours (fed) | [3][5] |

| Effect of Food on AUC | ~20% increase | [1][5] |

| Plasma Protein Binding | 97.8% | [5] |

| Volume of Distribution (Vss) | ~1050 L | [5] |

| Terminal Half-life (t½) | 10 - 15 hours | [5] |

| Major Route of Elimination | Fecal/Biliary (>90%) | [3][5] |

Table 2: Preclinical Pharmacokinetic Parameters of Nintedanib

| Species | Bioavailability | Plasma Protein Binding | Reference |

| Mouse | Not Reported | >97% | [1] |

| Rat | ~12% | >97% | [9] |

| Monkey | ~24% | 91-93% | [1][9] |

Table 3: Effect of Co-administered Drugs on Nintedanib Pharmacokinetics in Humans

| Co-administered Drug | Effect on Nintedanib AUC | Effect on Nintedanib Cmax | Mechanism of Interaction | Reference |

| Ketoconazole | 1.61-fold increase | 1.83-fold increase | Potent P-gp and CYP3A4 inhibitor | [5] |

| Rifampicin | 50.3% decrease | 60.3% decrease | Potent P-gp and CYP3A4 inducer | [5] |

| Pirfenidone | 68.3% of original | 59.2% of original | Not fully elucidated | [5] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the pharmacokinetic evaluation of nintedanib.

Bioanalytical Method for Nintedanib and Metabolites in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the simultaneous determination of nintedanib and its main metabolite, BIBF 1202, in plasma.

-

Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) is a common technique to extract the analytes. An internal standard is added prior to precipitation to ensure accuracy.

-

Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for nintedanib, BIBF 1202, and the internal standard.

-

Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vivo Pharmacokinetic Studies

-

Animal Studies: Studies are conducted in various animal species (e.g., rats, mice, monkeys). This compound is administered orally (e.g., via gavage) or intravenously. Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data.[10]

-

Human Studies: Clinical pharmacokinetic studies are conducted in healthy volunteers and patient populations. Following administration of a single or multiple doses of this compound, serial blood samples are collected. Plasma concentrations of nintedanib and its metabolites are determined using a validated bioanalytical method. Pharmacokinetic parameters are then calculated. Bioavailability studies often involve comparing the pharmacokinetics after oral administration to that after intravenous administration.[11]

ADME (Absorption, Distribution, Metabolism, Excretion) Study Protocol

A human ADME study is conducted to understand the fate of the drug in the body.

-

Study Design: A single oral dose of radiolabeled ([14C]) nintedanib is administered to a small group of healthy male subjects.

-

Sample Collection: Blood, plasma, urine, and feces are collected at various time points over a period sufficient to capture the majority of the excreted radioactivity (e.g., up to 120 hours).

-

Analysis: Total radioactivity in all collected samples is measured. The concentrations of the parent drug and its metabolites in plasma, urine, and feces are determined using chromatographic and radiometric detection methods.

-

Data Evaluation: The extent of absorption, routes and rates of excretion, and metabolic pathways are elucidated from the collected data.[1]

Visualizations

The following diagrams illustrate key pathways and workflows related to nintedanib.

Caption: Nintedanib's Mechanism of Action.

Caption: Metabolic Pathway of Nintedanib.

Caption: General Pharmacokinetic Study Workflow.

Caption: Bioanalytical Method Workflow.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans | Semantic Scholar [semanticscholar.org]

- 7. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uspharmacist.com [uspharmacist.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Nintedanib Esylate: In Vitro Application Notes and Protocols for Cellular Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Nintedanib esylate, a potent small-molecule tyrosine kinase inhibitor. The information compiled herein, supported by a range of preclinical studies, is intended to guide researchers in designing and executing in vitro experiments to investigate the efficacy and mechanism of action of Nintedanib in various cellular contexts, particularly in fibrosis and oncology research.

Nintedanib is an inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1, 2, and 3), and vascular endothelial growth factor receptors (VEGFR 1, 2, and 3).[1][2][3] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks intracellular signaling cascades crucial for the proliferation, migration, and survival of various cell types, including fibroblasts and endothelial cells.[4][5] Its therapeutic potential has been demonstrated in idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][6]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cell lines and experimental conditions.

Table 1: IC50 and EC50 Values of Nintedanib in Different Cell Lines

| Cell Line | Cancer Type/Origin | Parameter | Value (nmol/L) | Experimental Context |

| NCI-H1703 | Non-Small Cell Lung Cancer | EC50 | 10 | Growth inhibition |

| KatoIII | Gastric Cancer | IC50 | 176 | Proliferation inhibition |

| AN3CA | Endometrial Cancer | EC50 | 152 | Growth inhibition |

| MFM-223 | Breast Cancer | EC50 | 108 | Growth inhibition |

| Human Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC50 | 11 | PDGF-stimulated proliferation |

| Human Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC50 | 5.5 | FGF-stimulated proliferation |

| Human Lung Fibroblasts (IPF) | Idiopathic Pulmonary Fibrosis | EC50 | < 1 | VEGF-stimulated proliferation |

| AGS | Gastric Cancer | IC50 | 5300 ± 900 | Cell viability (48h) |

| MKN28 | Gastric Cancer | IC50 | 6100 ± 1200 | Cell viability (48h) |

Data compiled from sources: [7][8]

Key Signaling Pathways Targeted by Nintedanib

Nintedanib exerts its effects by modulating several key signaling pathways implicated in cell growth, proliferation, and fibrosis. Bioinformatic analyses have highlighted the MAPK, PI3K/AKT, JAK/STAT, TGF-β, VEGF, and WNT/β-catenin signaling pathways as major molecular cascades modulated by the drug.[9] In the context of pulmonary fibrosis, Nintedanib has been shown to inhibit the FAK/ERK/S100A4 signaling pathway.[10][11]

Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR, blocking downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, and FAK/ERK/S100A4.

Experimental Protocols

The following are generalized protocols derived from published in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation and Viability Assay (e.g., using CCK-8 or MTT)

This protocol outlines a common method to assess the effect of Nintedanib on cell proliferation and viability.

Caption: Workflow for assessing cell viability and proliferation in response to Nintedanib treatment.

Materials:

-

Cell line of interest (e.g., A549, HFL-1)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Cell Counting Kit-8, MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the Nintedanib-containing medium. Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of Nintedanib on the phosphorylation status or expression levels of key proteins in targeted signaling pathways.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PDGFR, anti-p-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with Nintedanib at various concentrations for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of Nintedanib on cell migration.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well or 12-well cell culture plates

-

Sterile pipette tip or cell scraper

-

Microscope with a camera

Procedure:

-

Monolayer Culture: Seed cells in a plate and grow them to full confluency.

-

Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and then add fresh medium containing different concentrations of Nintedanib or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure to assess the rate of cell migration.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with significant anti-fibrotic and anti-angiogenic properties demonstrated in a variety of in vitro models. The protocols and data presented here serve as a foundational guide for researchers investigating its cellular and molecular mechanisms. It is crucial to adapt and optimize these methodologies for specific experimental setups to ensure robust and reproducible results. Further in vitro studies will continue to elucidate the full spectrum of Nintedanib's therapeutic potential and inform its clinical applications.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic study on nintedanib in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Nintedanib Esylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib, an indolinone derivative, is a potent, orally available triple angiokinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] These receptor tyrosine kinases are critically involved in angiogenesis and fibroblast proliferation, making Nintedanib a key compound in research areas such as oncology and idiopathic pulmonary fibrosis.[2] This document provides detailed protocols for the preparation of Nintedanib esylate stock solutions using dimethyl sulfoxide (DMSO) and its application in common in vitro assays.

Properties of this compound

This compound is a bright yellow, crystalline powder. For research purposes, it is typically supplied as a solid.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₉N₅O₇S | MedChemExpress |

| Molecular Weight | 649.76 g/mol | MedChemExpress |

| CAS Number | 656247-18-6 | MedChemExpress |

Preparation of this compound Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound for in vitro studies.

Solubility and Storage

| Solvent | Solubility | Storage of Stock Solution |

| DMSO | ≥ 66.67 mg/mL (102.61 mM) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Note: Sonication may be required to fully dissolve the compound.

Protocol for Preparing a 10 mM Stock Solution

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 6.4976 mg of this compound.

-

Dissolution: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is dissolved. If necessary, use a sonicator to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Mechanism of Action: Signaling Pathway

Nintedanib exerts its therapeutic effects by inhibiting the autophosphorylation of VEGFR, FGFR, and PDGFR, thereby blocking their downstream signaling cascades. This leads to a reduction in cell proliferation, migration, and survival of fibroblasts and endothelial cells.[3]

Experimental Protocols: In Vitro Assays

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cells in a 96-well format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound DMSO stock solution (10 mM)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. The final concentrations may range from 0.1 µM to 100 µM.[4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO concentration matched to the highest Nintedanib concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol describes the analysis of protein expression changes in cells treated with this compound.

Materials:

-

Cells of interest

-

6-well plates

-

This compound DMSO stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-VEGFR, p-PDGFR, p-FGFR, total VEGFR, total PDGFR, total FGFR, α-SMA, and a loading control like GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: After further washes with TBST, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment using this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Effective Concentration of Nintedanib Esylate in Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib, a potent triple angiokinase inhibitor, targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] This multi-targeted approach makes it a crucial compound in the investigation of anti-angiogenic and anti-fibrotic therapies. This document provides detailed application notes and protocols for determining the effective concentration of Nintedanib esylate in various cell-based assays, including proliferation, migration, and signaling pathway analysis. The provided protocols and data summaries are intended to guide researchers in designing and executing robust in vitro experiments.

Introduction

This compound is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR.[3][4] This action blocks intracellular signaling cascades crucial for the proliferation, migration, and survival of various cell types, including endothelial cells, pericytes, and fibroblasts.[3][5] Its efficacy has been demonstrated in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][6][7] Understanding the effective concentration of Nintedanib in different cellular contexts is paramount for preclinical research and drug development. These notes provide a comprehensive overview of its in vitro activity and standardized protocols for its evaluation.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound in various cell-based assays and cell types. These values provide a critical reference for dose-selection in experimental design.

| Cell Type | Assay Type | Parameter | Effective Concentration | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (VEGF-stimulated) | IC50 | 9 nmol/L | [8] |

| Human Vascular Smooth Muscle Cells (HUASMCs) | Proliferation (PDGF-BB stimulated) | EC50 | 69 nM | [9] |

| Bovine Retinal Pericytes (BRPs) | Proliferation (PDGF-BB stimulated) | EC50 | 79 nM | [9] |

| Human Lung Fibroblasts (HLFs from IPF patients) | Proliferation (PDGF-BB-stimulated) | IC50 | Not explicitly quantified, but inhibition shown | [8] |

| Human Lung Fibroblasts (HLFs) | Motility (PDGF-BB-stimulated) | - | Inhibition shown at various concentrations | [8] |

| Human Lung Fibroblasts (HLFs from control lung) | Proliferation | - | Reduced to 67% at 1 µM | [6] |

| Human Lung Fibroblasts (HLFs from IPF patients) | Proliferation | - | Reduced to 68% at 1 µM | [6] |

| Human Tenon's Fibroblasts (HTFs) | Proliferation (TGF-β1-stimulated) | - | Dose-dependent attenuation from 0.1 µM to 1 µM | [5] |

| Non-Small Cell Lung Cancer (NSCLC) Cell Lines (PC-9, A549, H2228, H3122, H1993, H460, H1975) | Viability (MTT assay) | IC50 | Ranged from ~2.5 µM to >5 µM | [10] |

| Bladder Adenocarcinoma (T24) | E-cadherin promoter induction | EpIC-50 | 260 nM | [11] |

| Pancreatic Adenocarcinoma (Mia-Paca2) | E-cadherin promoter induction | EpIC-50 | 3.5 µM | [11] |

Signaling Pathways and Experimental Workflows

Nintedanib Signaling Pathway

Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Workflow: Cell Proliferation Assay (MTT)

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Protocols

Protocol 1: Cell Proliferation (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell proliferation.

Materials:

-

This compound (prepare stock solution in DMSO)

-

Target cells (e.g., HUVECs, fibroblasts, cancer cell lines)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range informed by the data in the table above (e.g., 0.01 µM to 10 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Nintedanib. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Nintedanib concentration to determine the IC50 value.

Protocol 2: Cell Migration (Scratch Assay)

This protocol outlines a method to assess the effect of this compound on cell migration.

Materials:

-

This compound

-

Target cells that form a monolayer (e.g., fibroblasts, endothelial cells)

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

Low-serum or serum-free medium

-

Sterile 200 µL pipette tip or a cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Incubate the plate at 37°C and 5% CO2 until the cells are fully confluent.

-

Serum Starvation (Optional): To inhibit proliferation and focus on migration, replace the complete medium with low-serum (e.g., 1% FBS) or serum-free medium and incubate for 12-24 hours.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Drug Treatment: Add fresh low-serum or serum-free medium containing different concentrations of this compound to the wells. Include a vehicle control.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well at multiple predefined locations.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width of the scratch or the area of the cell-free region at each time point for each concentration. Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins.

Materials:

-

This compound

-

Target cells

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR, anti-total-VEGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 30 minutes to 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control like GAPDH.

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of this compound. The summarized effective concentrations serve as a valuable starting point for experimental design. By following the detailed methodologies for proliferation, migration, and signaling pathway analysis, researchers can generate reliable and reproducible data to further elucidate the mechanisms of action of Nintedanib and explore its therapeutic potential in various disease models.

References

- 1. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nintedanib induces gene expression changes in the lung of induced-rheumatoid arthritis–associated interstitial lung disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.virginia.edu [med.virginia.edu]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. researchgate.net [researchgate.net]

- 6. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

Nintedanib Esylate in the Bleomycin-Induced Lung Fibrosis Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The bleomycin-induced lung fibrosis model in rodents is a cornerstone for preclinical research in IPF, closely mimicking the histopathological and pathogenic features of the human disease. Nintedanib, a multi-targeted tyrosine kinase inhibitor, is an approved treatment for IPF that has demonstrated efficacy in slowing disease progression.[1] This document provides detailed application notes and protocols for evaluating the therapeutic potential of nintedanib esylate in the bleomycin-induced lung fibrosis model.

Nintedanib exerts its anti-fibrotic effects by inhibiting key signaling pathways involved in the proliferation, migration, and differentiation of fibroblasts—the primary cell type responsible for extracellular matrix deposition in fibrotic tissue.[2] Its principal targets include Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] By blocking these pathways, nintedanib effectively attenuates the fibrotic process. Recent studies have also elucidated its role in modulating the PI3K/Akt/mTOR pathway, further contributing to its therapeutic effects by reducing inflammation, apoptosis, and oxidative stress.[3][4]

Data Presentation

The following tables summarize the quantitative data from various studies investigating the efficacy of nintedanib in the bleomycin-induced lung fibrosis model.

Table 1: Effect of Nintedanib on Histological Fibrosis Score (Ashcroft Score)

| Treatment Group | Nintedanib Dose | Administration Schedule | Ashcroft Score (Mean ± SD/SEM) | Percent Reduction vs. Bleomycin | Reference |

| Saline Control | - | - | 0.06 ± 0.01 | - | [5] |

| Bleomycin | - | - | 3.5 ± 0.23 | - | [5] |